3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one
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Overview
Description
3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.5]deca-2,6-dien-1-one core with two methyl groups and a trimethylsilyl group attached. The spirocyclic framework imparts significant rigidity and distinct chemical properties to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one can be achieved through several methods. One notable approach involves the use of a Pd-catalyzed decarboxylative strategy. This method utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners . The reaction is performed at room temperature and generates carbon dioxide as the sole by-product. The stereochemistry of the reactions is controlled with high diastereo- and enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and stereochemistry.
Biology: Its potential biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound’s derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals, materials science, and as a building block for advanced materials.
Mechanism of Action
The mechanism by which 3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]deca-1,6-diene, 6,10-dimethyl-2-(1-methylethenyl): This compound shares a similar spirocyclic core but differs in the substituents attached to the ring system.
1-R-3,3-Dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one: Another spirocyclic compound with different functional groups, synthesized through a three-component condensation reaction.
Uniqueness
3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.
Properties
CAS No. |
89950-42-5 |
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Molecular Formula |
C15H24OSi |
Molecular Weight |
248.43 g/mol |
IUPAC Name |
2,10-dimethyl-3-trimethylsilylspiro[4.5]deca-2,9-dien-4-one |
InChI |
InChI=1S/C15H24OSi/c1-11-10-15(9-7-6-8-12(15)2)14(16)13(11)17(3,4)5/h8H,6-7,9-10H2,1-5H3 |
InChI Key |
SYJLKZOEYOXOPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2(C1)CCCC=C2C)[Si](C)(C)C |
Origin of Product |
United States |
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